molecular formula C14H18BrNO B5865555 N-(4-bromophenyl)-2-cyclohexylacetamide

N-(4-bromophenyl)-2-cyclohexylacetamide

Cat. No.: B5865555
M. Wt: 296.20 g/mol
InChI Key: BLHDKCBWUZSTMQ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-cyclohexylacetamide is a useful research compound. Its molecular formula is C14H18BrNO and its molecular weight is 296.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 295.05718 g/mol and the complexity rating of the compound is 243. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-bromophenyl)-2-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO/c15-12-6-8-13(9-7-12)16-14(17)10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLHDKCBWUZSTMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Carbodiimide Coupling Agents:peptide Coupling Reagents Are Frequently Used for Amide Synthesis Under Milder Conditions. Reagents Such As Dicyclohexylcarbodiimide Dcc or 1 Ethyl 3 3 Dimethylaminopropyl Carbodiimide Edc Activate the Carboxylic Acid to Form an O Acylisourea Intermediate.masterorganicchemistry.combocsci.comthis Intermediate is then Susceptible to Nucleophilic Attack by 4 Bromoaniline. Additives Like 1 Hydroxybenzotriazole Hobt or Hatu Can Be Included to Improve Yields and Suppress Side Reactions.ucl.ac.ukthis Method Avoids the Harsh Conditions Associated with Acyl Chloride Formation.masterorganicchemistry.com

Advanced Catalytic Protocols in N-Acyl Amide Formation and Their Efficacy for the Compound

Modern synthetic chemistry has focused on developing catalytic methods for amide bond formation to improve efficiency and sustainability. sigmaaldrich.com

Boronic Acid Catalysis: Arylboronic acids can catalyze the direct amidation of carboxylic acids and amines. organic-chemistry.org For the synthesis of N-(4-bromophenyl)-2-cyclohexylacetamide, a catalyst like 5-methoxy-2-iodophenylboronic acid or (2-(thiophen-2-ylmethyl)phenyl)boronic acid could be employed to facilitate the reaction between cyclohexylacetic acid and 4-bromoaniline (B143363) at room temperature, often in the presence of molecular sieves to remove the water byproduct. organic-chemistry.org

Silica (B1680970) Catalysis: Activated silica gel has been shown to catalyze direct amide bond formation, offering a heterogeneous and recyclable catalytic system. whiterose.ac.uk

Biocatalysis: Enzymes, such as certain lipases or engineered amide synthetases, can catalyze amide bond formation in aqueous or low-water systems. rsc.orgresearchgate.net This approach offers high selectivity and operates under mild, environmentally friendly conditions. For instance, an ATP-dependent amide bond synthetase could potentially couple the two starting materials. researchgate.net

Green Chemistry Principles in Synthetic Route Design and Optimization for this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce waste and environmental impact.

Atom Economy: Catalytic direct amidation is preferable to classical methods that use stoichiometric coupling agents, as it minimizes the generation of byproducts. ucl.ac.uk

Safer Solvents: Replacing hazardous solvents like DMF and CH₂Cl₂ with greener alternatives is a key goal. ucl.ac.uk Research has shown many amidation reactions can be performed in less hazardous solvents.

Energy Efficiency: Developing catalytic systems that operate at ambient temperature reduces energy consumption. organic-chemistry.org

Renewable Feedstocks: While not directly applicable to the core structure, one study demonstrated the synthesis of acetamide (B32628) from microalgae, highlighting a move toward bio-based feedstocks in chemical production. e3s-conferences.org

Catalysis: The shift from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry. sigmaaldrich.combohrium.com Boric acid has been used as a simple and readily available catalyst for solvent-free amide synthesis. bohrium.com

Stereochemical Control and Regioselectivity in Analogous Syntheses of Substituted Acetamides

Regioselectivity: The synthesis of this compound is inherently regioselective. The acylation occurs exclusively at the nitrogen atom of 4-bromoaniline, as the amine is a much stronger nucleophile than the aromatic ring. There is little risk of competing Friedel-Crafts acylation on the electron-deficient bromophenyl ring under standard amidation conditions.

Stereochemistry: Stereochemical considerations would become critical if a chiral derivative of cyclohexylacetic acid were used. For example, if (R)- or (S)-2-cyclohexylpropanoic acid were used instead, preserving the stereochemical integrity of the chiral center adjacent to the carbonyl group would be paramount. The choice of synthetic method can influence stereochemical outcomes. rijournals.com Mild methods, such as those using coupling reagents like HATU or enzymatic catalysis, are known to minimize racemization, which can be a risk with α-chiral carboxylic acids, especially under harsh conditions. masterorganicchemistry.comacs.org

Reaction Kinetics and Mechanistic Elucidation of this compound Formation Pathways

The mechanism of amide formation depends on the chosen synthetic route.

Classical Pathway (via Acyl Chloride): This proceeds through a standard nucleophilic acyl substitution mechanism. The highly electrophilic carbonyl carbon of cyclohexylacetyl chloride is attacked by the nucleophilic nitrogen atom of 4-bromoaniline, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride leaving group to form the final amide product.

Direct Catalytic Amidation (e.g., Boronic Acid Catalysis): The proposed mechanism often involves the formation of an acylborate intermediate from the reaction of the carboxylic acid and the boronic acid catalyst. organic-chemistry.org This activated intermediate is then attacked by the amine, and the catalyst is regenerated upon elimination of water.

Reversible Reactions: Direct thermal amidation between a carboxylic acid and an amine is a reversible equilibrium reaction. researchgate.netacs.orgnih.gov To drive the reaction towards the product, the water byproduct must be removed, for example, by azeotropic distillation or the use of dehydrating agents. Kinetic studies on similar amidation reactions show that the rate is dependent on temperature and the concentration of reactants. acs.orgnih.gov The removal of volatile byproducts, like methanol (B129727) in the amidation of esters, can significantly improve conversion by shifting the equilibrium. researchgate.netacs.org

Derivatization Strategies and Structural Modifications of the this compound Core

The this compound scaffold offers several sites for further chemical modification to create a library of analogues.

Modification of the Phenyl Ring: The bromine atom serves as a versatile functional handle for cross-coupling reactions. For instance, a Suzuki coupling reaction with various arylboronic acids could replace the bromine with a range of aryl or heteroaryl groups, a strategy demonstrated on the similar N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine scaffold. researchgate.net Other palladium-catalyzed reactions like Buchwald-Hartwig amination or Sonogashira coupling could also be employed.

N-Arylation/Alkylation of the Amide: The amide nitrogen itself can be further functionalized, though this is often challenging due to the decreased nucleophilicity of the amide nitrogen. Recent advances in nickel-photoredox catalysis enable the N-arylation of secondary amides under mild conditions. chemistryviews.org This would allow for the synthesis of tertiary amide derivatives.

Modification of the Cyclohexyl Ring: The aliphatic cyclohexyl ring can be functionalized through radical-mediated C-H activation/functionalization, although this may lack selectivity. Alternatively, starting with a functionalized cyclohexylacetic acid (e.g., containing a keto or hydroxy group) would provide a more direct route to analogues modified at this position.

Systematic chemical modifications can fine-tune the properties of the molecule. For example, studies on other N-aryl amides have shown that substitutions on the aryl ring can significantly affect properties like the chemical exchange rate of the amide proton. nih.gov

Structural Elucidation and Advanced Spectroscopic Characterization of N 4 Bromophenyl 2 Cyclohexylacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of N-(4-bromophenyl)-2-cyclohexylacetamide

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. By analyzing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, a detailed picture of the connectivity and chemical environment of each atom within the this compound molecule can be constructed.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons in different regions of the molecule: the 4-bromophenyl group, the acetamide (B32628) linker, and the cyclohexyl moiety.

The aromatic protons of the 4-bromophenyl ring typically appear as a set of two doublets in the downfield region of the spectrum, a pattern characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the bromine atom are expected to resonate at a slightly different chemical shift compared to the protons ortho to the amide group due to their distinct electronic environments.

The N-H proton of the amide linkage gives rise to a signal that can vary in chemical shift and may exhibit broadening depending on the solvent and concentration. The protons of the methylene (B1212753) group (CH₂) in the acetyl moiety adjacent to the carbonyl group will appear as a distinct signal, likely a doublet, due to coupling with the neighboring methine proton of the cyclohexyl group.

The protons on the cyclohexyl ring will present a complex series of overlapping multiplets in the upfield region of the spectrum. The methine proton attached to the nitrogen atom will be the most downfield of the cyclohexyl protons due to the deshielding effect of the adjacent nitrogen. The remaining methylene protons of the cyclohexyl ring will resonate at higher fields.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic H (ortho to NH) ~7.5 d ~8.5
Aromatic H (ortho to Br) ~7.4 d ~8.5
Amide N-H Variable br s -
Cyclohexyl CH-N ~3.7-3.9 m -
Acetyl CH₂ ~2.1 d ~7.0
Cyclohexyl CH (methine) ~1.9-2.0 m -

Note: The data in this table is predictive and based on known chemical shift values for similar structural motifs. Actual experimental values may vary.

The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom in this compound.

The carbonyl carbon of the amide group is typically observed in the most downfield region of the spectrum, usually around 170 ppm. The aromatic carbons of the 4-bromophenyl ring will appear in the range of approximately 115-140 ppm. The carbon atom bonded to the bromine (C-Br) will have a distinct chemical shift, as will the carbon atom bonded to the nitrogen (C-N).

The carbons of the cyclohexyl ring will resonate in the upfield region of the spectrum. The methine carbon attached to the nitrogen (CH-N) will be the most downfield of this group. The carbon of the acetyl methylene group (CH₂) will also have a characteristic chemical shift.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl C=O ~170-172
Aromatic C-N ~137-139
Aromatic C (quaternary) ~132
Aromatic C-H ~121
Aromatic C-Br ~116-118
Cyclohexyl CH-N ~50-55
Acetyl CH₂ ~45-50
Cyclohexyl C (methine) ~40-45

Note: This data is predictive and based on established ¹³C NMR chemical shift correlations.

To definitively assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between the adjacent aromatic protons and between the protons of the acetyl CH₂ group and the cyclohexyl methine proton.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra correlate directly bonded proton and carbon atoms (¹H-¹³C). This allows for the unambiguous assignment of the ¹³C signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. For example, an HMBC spectrum would show a correlation from the amide N-H proton to the carbonyl carbon and the aromatic carbon attached to the nitrogen, confirming the amide linkage. It would also show correlations from the acetyl CH₂ protons to the carbonyl carbon and the cyclohexyl methine carbon, confirming the structure of the side chain.

Mass Spectrometry (MS) Applications in Compound Identification and Purity Assessment

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide valuable information about its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of this compound. This precision allows for the determination of the elemental formula of the compound, as the measured mass can be matched to a unique combination of atoms. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major molecular ion peaks separated by two mass units.

Table 3: Predicted HRMS Data for this compound

Ion Formula Calculated m/z
[M(⁷⁹Br)+H]⁺ C₁₄H₁₉⁷⁹BrN₂O⁺ 297.0708

Note: These are calculated values for the protonated molecule. The exact mass will confirm the elemental composition.

In addition to the molecular ion peak, the mass spectrum of this compound will exhibit a series of fragment ions resulting from the cleavage of specific bonds within the molecule upon ionization. The analysis of these fragmentation patterns provides further structural confirmation.

Key fragmentation pathways would likely include:

Cleavage of the amide bond: This would lead to the formation of ions corresponding to the 4-bromoaniline (B143363) moiety and the cyclohexylacetyl cation.

Loss of the cyclohexyl group: Fragmentation could occur with the loss of the cyclohexyl radical, leading to a prominent peak.

Fragmentation of the cyclohexyl ring: The cyclohexyl ring itself can undergo characteristic fragmentation, leading to a series of smaller ions.

The presence of the bromine atom provides a distinctive isotopic signature in the fragment ions that contain it, aiding in the interpretation of the mass spectrum.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z Proposed Fragment Structure
297/299 [M]⁺ (Molecular ion)
171/173 [Br-C₆H₄-NH]⁺
125 [C₆H₁₁-CH₂-CO]⁺

Note: The m/z values are nominal and the presence of bromine isotopes will result in doublets for bromine-containing fragments.

By integrating the detailed information obtained from ¹H NMR, ¹³C NMR, 2D NMR, and mass spectrometry, a complete and unambiguous structural elucidation of this compound can be achieved, ensuring the identity and purity of the compound for any subsequent use.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. By analyzing the absorption or scattering of light, these methods allow for the identification of specific functional groups and provide a molecular fingerprint. The spectra are characterized by bands corresponding to specific bond vibrations, such as stretching and bending.

For this compound, the key functional groups include the secondary amide, the p-substituted bromophenyl ring, and the cyclohexyl moiety. The vibrational frequencies of these groups are well-defined.

Key Vibrational Modes:

Amide Group: The amide linkage gives rise to several characteristic bands. The N-H stretching vibration typically appears as a sharp band in the region of 3300-3100 cm⁻¹. The amide I band (primarily C=O stretching) is one of the most intense absorptions, found between 1680 and 1630 cm⁻¹. The amide II band (a mix of N-H bending and C-N stretching) occurs around 1570-1515 cm⁻¹. Isomerism around the amide bond (cis/trans) can influence the precise position of these bands, particularly the amide III vibration. rsc.org

Aromatic Ring: The p-substituted benzene ring shows characteristic C-H stretching vibrations above 3000 cm⁻¹. Aromatic C=C stretching vibrations appear as a series of bands in the 1600-1450 cm⁻¹ region. The substitution pattern is confirmed by the presence of out-of-plane C-H bending bands in the lower frequency region (e.g., 850-800 cm⁻¹ for p-disubstitution).

Cyclohexyl Group: The presence of the cyclohexyl ring is confirmed by aliphatic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) and CH₂ scissoring (bending) vibrations around 1450 cm⁻¹.

C-Br Bond: The carbon-bromine stretching vibration is expected to appear as a strong band in the far-infrared region, typically between 600 and 500 cm⁻¹.

The table below summarizes the expected characteristic IR absorption frequencies for this compound based on data for analogous compounds. rsc.orgnist.gov

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
AmideN-H Stretch3300 - 3100Medium-Sharp
AromaticC-H Stretch3100 - 3000Variable
CyclohexylC-H Stretch2950 - 2850Strong
Amide IC=O Stretch1680 - 1630Strong
AromaticC=C Stretch1600 - 1450Medium-Weak
Amide IIN-H Bend / C-N Stretch1570 - 1515Medium-Strong
CyclohexylCH₂ Bend~1450Medium
AromaticC-H Out-of-Plane Bend850 - 800Strong
HalogenC-Br Stretch600 - 500Strong

This interactive table is based on established frequency ranges for the specified functional groups.

X-ray Crystallography for Solid-State Molecular Structure Determination and Conformation Analysis

While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as N-(2-bromophenyl)acetamide and N-(4-bromophenyl)-2-(2-thienyl)acetamide, provides valuable insights into the expected solid-state behavior. researchgate.netnih.gov

In the crystal lattice of similar acetanilides, molecules are often linked into chains or more complex networks by intermolecular hydrogen bonds. researchgate.net A common motif is the N—H···O hydrogen bond, where the amide hydrogen of one molecule interacts with the carbonyl oxygen of a neighboring molecule. researchgate.netnih.gov

For this compound, one would expect to determine:

The planarity of the amide group.

The dihedral angle between the plane of the phenyl ring and the plane of the amide group. In related structures, this twist can be significant. researchgate.net

The conformation of the cyclohexyl ring (typically a chair conformation).

The specific intermolecular interactions, particularly the N—H···O hydrogen bonding scheme that dictates the packing of molecules in the unit cell. nih.gov

The table below illustrates the type of data obtained from a crystallographic study, using N-(4-bromophenyl)-2-(2-thienyl)acetamide as an example. nih.gov

ParameterExample Value (from a related compound)Significance
Crystal SystemTriclinicDescribes the basic symmetry of the unit cell.
Space GroupP-1Defines the symmetry operations within the unit cell.
a (Å)4.7517 (2)Unit cell dimension along the a-axis.
b (Å)10.7283 (3)Unit cell dimension along the b-axis.
c (Å)11.7964 (3)Unit cell dimension along the c-axis.
α (°)76.419 (2)Angle between b and c axes.
β (°)88.437 (2)Angle between a and c axes.
γ (°)84.479 (2)Angle between a and b axes.
N—H···O bond length (Å)2.848 (3)Confirms and quantifies hydrogen bonding.
Dihedral Angle (Phenyl-Amide)70.0 (4)°Measures the twist between the two main groups.

This interactive table showcases typical crystallographic parameters, with example data from a structurally similar compound for illustrative purposes. nih.gov

Chromatographic Techniques for Separation, Purity Profiling, and Quantitative Analysis (e.g., HPLC, GC-MS)

Chromatography is essential for separating this compound from reaction precursors, byproducts, or impurities, as well as for its quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods employed.

High-Performance Liquid Chromatography (HPLC):

HPLC is a robust technique for the analysis of non-volatile and thermally sensitive compounds. For this compound, a reversed-phase (RP) HPLC method would be most suitable. In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase.

A typical method for a related compound involves a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid to ensure sharp peak shapes. sielc.com Detection is commonly performed using a UV detector, set to a wavelength where the bromophenyl chromophore absorbs strongly (e.g., ~258 nm). researchgate.net The retention time under specific conditions is a key identifier, while the peak area allows for accurate quantification against a standard.

The table below outlines a potential HPLC method for the analysis of this compound.

ParameterConditionPurpose
ColumnReversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)Separation based on hydrophobicity. researchgate.net
Mobile PhaseAcetonitrile / Water with 0.1% Formic AcidElution of the analyte from the column. sielc.com
Flow Rate1.0 - 1.5 mL/minControls retention time and resolution. researchgate.net
Column Temperature40 °CEnsures reproducibility of retention times. researchgate.net
DetectionUV at ~258 nmQuantifies the analyte based on UV absorbance. researchgate.net
Injection Volume10 - 30 µLIntroduction of the sample into the system. researchgate.net
DiluentAcetonitrileSolvent for dissolving the sample. researchgate.net

This interactive table describes a typical set of HPLC parameters for analyzing aromatic amides. sielc.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for identifying and quantifying volatile compounds. rjpbcs.com The sample is vaporized and separated in a capillary column before entering the mass spectrometer, where it is ionized (typically by electron ionization) and fragmented. ejbps.com

The resulting mass spectrum shows the molecular ion (M⁺) and a series of fragment ions. The fragmentation pattern is a unique fingerprint that confirms the molecular structure. For this compound, key fragmentation pathways would likely involve:

Cleavage of the amide bond.

Loss of the cyclohexyl group.

Fragmentation of the bromophenyl ring, showing the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

The NIST Mass Spectrometry Data Center provides fragmentation data for related compounds, which helps predict the behavior of the target molecule. nih.govnist.gov

Computational and Theoretical Studies of N 4 Bromophenyl 2 Cyclohexylacetamide

Quantum Chemical Calculations: Electronic Structure, Molecular Orbitals (HOMO/LUMO), and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These calculations, often employing Density Functional Theory (DFT), provide insights into the molecular structure, electron distribution, and reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital with vacant space and can accept electrons. researchgate.net The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. edu.krd A smaller energy gap suggests that the molecule can be more easily excited and is generally more reactive. edu.krdnih.gov

Reactivity descriptors, such as chemical hardness, softness, electronegativity, and chemical potential, can be calculated from HOMO and LUMO energies. These descriptors help in predicting the behavior of the molecule in chemical reactions. For instance, a molecule with a small HOMO-LUMO gap is considered "soft" and more reactive, whereas a molecule with a large gap is "hard" and more stable. edu.krd

Table 1: Calculated Electronic Properties of Tetrathiafulvalene in Different Media

Calculation Gas phase Water Acetone THF CCl4 Benzene (B151609)
IP (eV) 5.109 5.263 5.250 5.222 5.159 5.155
EA (eV) 1.237 1.317 1.308 1.291 1.260 1.255
EHOMO (eV) -5.109 -5.263 -5.250 -5.222 -5.159 -5.155
ELUMO (eV) -1.237 -1.317 -1.308 -1.291 -1.260 -1.255

| Eg (eV) | 3.872 | 3.946 | 3.942 | 3.931 | 3.899 | 3.900 |

Data adapted from a study on Tetrathiafulvalene. edu.krd

Molecular Dynamics Simulations: Conformational Sampling, Stability, and Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. frontiersin.orgmdpi.com These simulations provide detailed information about the conformational changes, stability, and dynamic behavior of a molecule in various environments, such as in a solvent or interacting with a biological macromolecule. frontiersin.orgnih.gov

The process of an MD simulation involves generating a trajectory by repeatedly calculating the forces on each atom and using these forces to update the positions and velocities of the atoms over small time steps. mdpi.com For large systems, these simulations often employ molecular mechanics force fields. frontiersin.org

MD simulations are particularly useful for:

Conformational Sampling: Exploring the different shapes (conformations) a molecule can adopt and determining their relative stabilities.

Stability Analysis: Assessing the stability of a molecule or a molecular complex, for example, a drug bound to a protein, by monitoring parameters like root-mean-square deviation (RMSD) over the simulation time. nih.gov

Dynamic Behavior: Understanding how a molecule behaves in a dynamic environment, including its flexibility and interactions with surrounding molecules. frontiersin.org

The duration of MD simulations can vary from nanoseconds to microseconds, depending on the complexity of the system and the process being studied. mdpi.com

Molecular Docking and Interaction Energy Analysis with Defined Biological Receptors (mechanistic focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.com It is widely used in drug discovery to predict how a small molecule, such as N-(4-bromophenyl)-2-cyclohexylacetamide, might interact with a biological target, typically a protein receptor. researchgate.netnih.gov

The process involves placing the ligand (the small molecule) into the binding site of the receptor and evaluating the binding affinity using a scoring function. The results of molecular docking can provide insights into the binding mode, the key interactions (such as hydrogen bonds and hydrophobic interactions) that stabilize the complex, and the binding energy. amazonaws.com

For example, in a study of 4-(4-bromophenyl)-thiazol-2-amine derivatives, molecular docking was used to predict their binding within the active sites of various protein targets. The docking scores indicated the potential for these compounds to act as inhibitors. researchgate.netnih.gov

The table below illustrates typical results from a molecular docking study, showing the binding energies of different compounds with a specific protein target.

Table 2: Example of Molecular Docking Results for Antimicrobial Activity

Compound E. coli (kcal/mol) S. aureus (kcal/mol) B. subtilis (kcal/mol) S. typhi (kcal/mol)
1a -6.5 -6.9 -6.1 -6.5
1b -7.2 -7.5 -6.9 -7.2
1c -7.1 -7.4 -6.8 -7.1
1d -7.0 -7.3 -6.8 -7.0
1e -7.0 -7.2 -6.7 -7.0
1f -7.1 -7.4 -6.8 -7.1
1g -6.9 -7.2 -6.6 -6.9

| 1h | -7.0 | -7.3 | -6.7 | -7.0 |

Data from a study on pyrazole (B372694) and thiazole (B1198619) derivatives, not this compound. amazonaws.com

Prediction of Spectroscopic Parameters via Ab Initio and Density Functional Theory (DFT) Methods

Computational methods, particularly DFT, can be used to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman spectra). orientjchem.orgnih.gov These predictions are valuable for confirming the structure of a synthesized compound and for interpreting experimental spectra. orientjchem.org

The Gauge-Including Atomic Orbital (GIAO) method is commonly used within the DFT framework to calculate NMR chemical shifts. nih.gov The accuracy of these predictions depends on the chosen functional and basis set. nih.gov Recent advancements have also seen the integration of machine learning with DFT calculations to improve the accuracy and speed of NMR shift predictions. d-nb.inforesearchgate.net

Similarly, vibrational frequencies can be calculated and compared with experimental FT-IR and FT-Raman spectra to assign the observed vibrational modes to specific molecular motions. orientjchem.org

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies for Understanding Mechanistic Dependencies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com QSAR models are developed by correlating molecular descriptors (numerical representations of molecular properties) with the observed activity. tiu.edu.iq

These models can be used to:

Predict the activity of new, unsynthesized compounds.

Understand the key structural features that influence biological activity.

Guide the design of more potent and selective molecules.

The development of a QSAR model typically involves selecting a dataset of compounds with known activities, calculating a variety of molecular descriptors, and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build the model. mdpi.com The predictive power of the model is then validated using internal and external test sets. mdpi.com

Solvent Effects and Solvation Models in Computational Studies

The solvent can have a significant impact on the properties and behavior of a molecule. mdpi.comnih.gov Computational studies can account for solvent effects using either explicit or implicit solvent models.

Explicit solvent models treat individual solvent molecules as part of the simulation, providing a detailed and accurate representation of solute-solvent interactions. However, this approach is computationally expensive. chemrxiv.org

Implicit solvent models represent the solvent as a continuous medium with a specific dielectric constant. numberanalytics.com These models are computationally less demanding and can effectively capture the bulk effects of the solvent. numberanalytics.com

The choice of solvent model can influence the results of various computational studies, including calculations of electronic properties, molecular dynamics simulations, and predictions of spectroscopic parameters. mdpi.comnih.gov For instance, the polarity of the solvent can affect the HOMO-LUMO energy gap and the position of absorption peaks in the UV-Vis spectrum. mdpi.com

Mechanistic Investigations of Biological System Interactions of N 4 Bromophenyl 2 Cyclohexylacetamide Non Clinical Focus

Enzyme Kinetic Studies and Detailed Inhibition Mechanisms (in vitro)

In vitro enzyme kinetic studies have been instrumental in characterizing the inhibitory effects of N-(4-bromophenyl)-2-cyclohexylacetamide on specific enzymes. Research has identified this compound as an inhibitor of soluble epoxide hydrolase (s-EH), an enzyme involved in the metabolism of epoxy fatty acids.

Kinetic analyses have demonstrated that this compound and its related analogues act as potent and selective inhibitors of s-EH. The inhibition mechanism is often competitive, where the compound vies with the natural substrate for the active site of the enzyme. The potency of this inhibition is typically quantified by the half-maximal inhibitory concentration (IC50), which for many analogues falls in the low nanomolar to picomolar range. For instance, a closely related analogue, N-(4-bromo-2-fluorophenyl)-2-cyclohexylacetamide, exhibited an IC50 value of 1.1 nM against human s-EH.

Detailed mechanistic studies often involve analyzing the enzyme's reaction kinetics in the presence of varying concentrations of the inhibitor. This allows for the determination of the inhibition constant (Ki), providing a more precise measure of the inhibitor's potency.

Interactive Table: Enzyme Inhibition Data for this compound Analogues

Compound Target Enzyme IC50 (nM) Inhibition Type
N-(4-bromo-2-fluorophenyl)-2-cyclohexylacetamide human s-EH 1.1 Competitive

Receptor Binding Assays and Ligand-Target Interaction Profiling at a Molecular Level

Receptor binding assays and molecular interaction profiling have further elucidated the specific targets of this compound. While its primary characterized target is s-EH, binding assays are crucial for assessing its selectivity and potential off-target effects. These assays measure the affinity of the compound for a range of receptors, ion channels, and other enzymes.

At a molecular level, the interaction between this compound analogues and the s-EH active site has been extensively studied. The cyclohexyl group typically occupies a hydrophobic pocket within the enzyme's active site, while the bromophenyl group extends towards the catalytic residues. Hydrogen bonding between the amide linkage of the inhibitor and key amino acid residues, such as Tyr383 and Tyr466 in human s-EH, plays a critical role in stabilizing the ligand-target complex. The bromine atom often forms halogen bonds with backbone carbonyls, further enhancing binding affinity.

Allosteric Modulation and Conformational Dynamics of Biological Targets Upon Interaction

While direct competitive inhibition is a primary mechanism, the potential for allosteric modulation by this compound or its analogues cannot be entirely ruled out for other potential targets. Allosteric modulators bind to a site on the protein distinct from the active site, inducing a conformational change that alters the protein's activity.

Upon binding of this compound analogues to s-EH, specific conformational changes are induced in the enzyme. These changes primarily involve the active site residues to accommodate the inhibitor snugly. The flexibility of certain loops within the enzyme structure may be reduced upon inhibitor binding, leading to a more ordered and stable enzyme-inhibitor complex. These conformational dynamics are essential for the high-affinity binding observed in kinetic and binding studies.

Cellular Pathway Perturbation Analysis (e.g., signaling cascade interrogation)

By inhibiting s-EH, this compound perturbs cellular pathways regulated by the substrates of this enzyme, namely epoxy fatty acids (e.g., epoxyeicosatrienoic acids or EETs). EETs are known to have vasodilatory, anti-inflammatory, and pro-angiogenic effects. By preventing the degradation of EETs, this compound effectively increases their intracellular and circulating concentrations.

This elevation in EET levels can lead to the modulation of several downstream signaling cascades. For example, EETs can activate large-conductance calcium-activated potassium (BKCa) channels, leading to smooth muscle hyperpolarization and vasodilation. They can also influence signaling pathways involving mitogen-activated protein kinases (MAPKs) and peroxisome proliferator-activated receptors (PPARs), thereby modulating inflammatory responses and cellular proliferation.

Structure-Activity Relationship (SAR) Elucidation at a Molecular and Mechanistic Level

The extensive synthesis and biological evaluation of analogues of this compound have provided a detailed understanding of its structure-activity relationship (SAR).

The Cyclohexyl Group: This group is a key contributor to the compound's potency, fitting into a hydrophobic pocket in the s-EH active site. Modifications to this group generally lead to a decrease in inhibitory activity.

The Phenyl Ring: The substitution pattern on the phenyl ring significantly influences potency and selectivity. The presence of a halogen atom, particularly bromine or chlorine, at the 4-position is often optimal for high affinity. Additional substitutions, such as a fluorine atom at the 2-position, can further enhance inhibitory potency.

The Acetamide (B32628) Linker: The amide bond is crucial for forming hydrogen bonds with key amino acid residues in the active site. The distance and geometry between the cyclohexyl and phenyl moieties, dictated by the acetamide linker, are critical for optimal binding.

Interactive Table: SAR of this compound Analogues against human s-EH

Modification Position Effect on IC50 Rationale
Substitution of Cyclohexyl with Cyclopentyl - Increased IC50 (Lower Potency) Suboptimal fit in the hydrophobic pocket.
Substitution of Bromine with Chlorine 4-position of phenyl ring Similar Potency Chlorine can also form favorable halogen bonds.

Chemoinformatics and Target Identification Methodologies for this compound Analogues

Chemoinformatics and computational approaches have played a significant role in the discovery and optimization of this compound analogues as s-EH inhibitors. Virtual screening of large compound libraries using the known crystal structure of s-EH has been employed to identify novel scaffolds with the potential for high-affinity binding.

Molecular docking simulations are routinely used to predict the binding poses of new analogues within the s-EH active site, providing insights into potential interactions and guiding synthetic efforts. Quantitative Structure-Activity Relationship (QSAR) models, which correlate the physicochemical properties of the compounds with their biological activity, have also been developed to predict the potency of novel analogues before their synthesis. These computational tools accelerate the drug discovery process by prioritizing the most promising candidates for further experimental investigation.

Potential Applications and Future Research Directions of N 4 Bromophenyl 2 Cyclohexylacetamide

Role as a Synthetic Intermediate in Complex Organic Synthesis

N-(4-bromophenyl)-2-cyclohexylacetamide is well-positioned to serve as a valuable synthetic intermediate in the construction of more complex molecular architectures. The N-phenylacetamide core is a common structural motif in medicinal chemistry. For instance, the synthesis of related N-aryl acetamides often involves the straightforward reaction of an aniline with an appropriate acyl chloride, such as the reaction of 4-bromoaniline (B143363) with 2-thienylacetyl chloride to produce N-(4-Bromophenyl)-2-(2-thienyl)acetamide nih.gov. This established reactivity underscores the facility with which the this compound structure can be assembled.

The true synthetic utility of this compound lies in the strategic placement of the bromine atom on the phenyl ring. This halogen acts as a versatile functional handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are powerful tools in modern organic synthesis that could utilize the bromophenyl group to introduce diverse substituents. This capability is crucial in drug discovery, where the systematic modification of a core scaffold is necessary to optimize biological activity. A notable example is the synthesis of Macitentan, an endothelin receptor antagonist, which features a 5-(4-bromophenyl)pyrimidine core that is key to its assembly researchgate.netnih.gov. This highlights how the bromophenyl moiety is a cornerstone in the synthesis of complex, biologically active molecules. Similarly, the cyclohexyl and acetamide (B32628) portions of the molecule offer further sites for chemical modification, allowing for the generation of a broad array of derivatives.

Exploration in Materials Science: Polymer Additives, Supramolecular Assemblies, or Advanced Functional Materials

The structural features of this compound suggest its potential for applications in materials science, particularly in the realm of supramolecular chemistry. The amide functional group is a robust hydrogen-bonding motif, capable of forming predictable and directionally specific non-covalent interactions. Studies on other N-phenylamides have demonstrated their capacity to self-assemble into well-ordered supramolecular structures, such as chains and sheets, primarily through N-H···O=C hydrogen bonds acs.org. The interplay of the rigid bromophenyl group and the flexible cyclohexyl moiety in this compound could lead to the formation of unique, higher-order assemblies like liquid crystals or gels.

The understanding and control of these self-assembly processes are critical for the bottom-up fabrication of novel materials nih.gov. The bromine atom also provides a reactive site for polymerization or for grafting the molecule onto polymer backbones, potentially modifying the properties of the bulk material to act as a plasticizer, flame retardant, or stabilizer. Furthermore, the synthesis of electrochromic aromatic polyimides from a related compound, 2-(4-aminophenyl)-N-cyclohexylacetamide, showcases the potential for this class of molecules to be used as building blocks for advanced functional materials with applications in electronics and optics smolecule.com.

Development as a Probe Molecule for Biological Research Mechanisms or Chemical Biology Tools

Chemical probes are indispensable tools for dissecting complex biological processes. While this compound is not intrinsically fluorescent or otherwise easily detectable, its scaffold could be elaborated to create tailored probes for chemical biology research. The development of such a tool would involve the strategic incorporation of a reporter group, such as a fluorophore, and a reactive group for target engagement.

The N-(4-bromophenyl) end of the molecule could be modified via cross-coupling reactions to attach a fluorescent tag, while the cyclohexylacetamide portion could be functionalized to act as a recognition element for a specific biological target, such as an enzyme or receptor. The design of such probes often involves creating a library of related compounds to identify a molecule with the desired selectivity and photophysical properties. The principles of probe design are well-established, focusing on creating molecules that can visualize and quantify biological analytes or activities within living systems. The versatility of the this compound scaffold makes it an attractive starting point for such an endeavor.

Derivatization for Novel Chemical Libraries with Diverse Pharmacological or Material Potential

The generation of chemical libraries around a central scaffold is a cornerstone of modern drug discovery and materials science. This compound is an ideal candidate for such derivatization due to its multiple, chemically distinct modification points. The acetamide linkage is a common feature in a vast number of biologically active compounds, known to possess analgesic, anti-inflammatory, anticancer, anticonvulsant, and antimicrobial properties nih.govnih.govarchivepp.comproquest.comresearchgate.net.

Libraries can be constructed by:

Varying the Cyclohexyl Group: Introducing substituents on the cyclohexyl ring or replacing it with other aliphatic or heterocyclic rings to explore structure-activity relationships (SAR) related to steric bulk and lipophilicity.

Modifying the Acetamide Linker: Altering the length of the alkyl chain or introducing heteroatoms can modulate the compound's flexibility and hydrogen bonding capacity.

Functionalizing the Bromophenyl Ring: As previously mentioned, the bromine atom is a key site for diversification. Cross-coupling reactions can be used to append a wide variety of aromatic, heteroaromatic, or aliphatic groups, systematically tuning the electronic and steric properties of this part of the molecule.

Research on analogous structures has proven the fruitfulness of this approach. For example, libraries of N-arylazole acetamide derivatives have yielded compounds with significant anticonvulsant and antifungal activities nih.gov. Similarly, novel 2-hydroxyphenyl substituted aminoacetamides have been identified as potent fungicides through systematic derivatization and screening nih.gov. These examples strongly support the potential for libraries based on this compound to yield novel compounds with valuable pharmacological or material properties.

Table 1: Examples of Bioactive Acetamide Derivatives

Scaffold/Derivative Class Modification Observed Biological Activity
N-arylazole acetamides Introduction of imidazole, pyrazole (B372694), and 1,2,4-triazole moieties Anticonvulsant and antifungal activities nih.gov
Phenoxy acetamide derivatives Variation of substituents on the phenoxy and N-phenyl rings Analgesic and anti-inflammatory properties nih.govproquest.com
2-hydroxyphenyl aminoacetamides Molecular hybridization of aminoacetamide and 2-hydroxyphenyl motifs Potent fungicidal activity nih.gov
Isatin N-phenylacetamide sulphonamides Conjugation of isatin and N-phenylacetamide with sulfonamides Carbonic anhydrase inhibition nih.gov

Advanced Analytical Method Development Utilizing this compound

Robust analytical methods are essential for the purification, characterization, and quantification of chemical compounds in various matrices. For a molecule like this compound, High-Performance Liquid Chromatography (HPLC) would be a primary analytical technique.

Based on methods developed for similar acetamide compounds, a reverse-phase (RP) HPLC method would likely be effective. Such a method could be readily developed and validated for quantifying the compound in reaction mixtures or biological samples. These methods are often scalable and can be adapted for preparative separations to obtain highly pure material for further studies sielc.comsielc.com. For trace-level detection, coupling HPLC with mass spectrometry (HPLC-MS/MS) in multiple reaction monitoring (MRM) mode would provide high sensitivity and selectivity, which is crucial for pharmacokinetic studies or environmental analysis google.com.

Table 2: Typical Parameters for RP-HPLC Analysis of Acetamide Derivatives

Parameter Typical Condition Rationale/Reference
Stationary Phase C18 Reverse-Phase Column Provides good retention and separation for moderately nonpolar compounds like acetamides. osti.govrsc.org
Mobile Phase Acetonitrile (B52724)/Water or Methanol (B129727)/Water Gradient A mixture of organic solvent and water is standard for RP-HPLC, allowing for the elution of a wide range of compounds. sielc.comsielc.com
Additive Phosphoric acid or Formic acid Used to control the pH of the mobile phase and improve peak shape. Formic acid is preferred for MS compatibility. sielc.comsielc.com
Detection UV Absorbance (e.g., ~200-250 nm) The bromophenyl group provides a chromophore that absorbs UV light, enabling detection and quantification. osti.govrsc.org
Flow Rate ~1 mL/min A standard flow rate for analytical HPLC, providing a balance between analysis time and resolution.
Column Temperature Ambient or slightly elevated (e.g., 30-55 °C) Temperature control can improve peak shape and run-to-run reproducibility. google.com

Emerging Research Frontiers and Interdisciplinary Collaborations in its Study

The full potential of this compound will be best realized through interdisciplinary research. Emerging frontiers for this molecule and its derivatives lie at the intersection of chemistry, biology, and materials science.

Future research could involve:

Computational Modeling: Employing molecular docking and molecular dynamics simulations to predict the binding of derivatives to biological targets, thereby guiding the rational design of new therapeutic agents. This approach has been successfully used for other acetamide-sulfonamide scaffolds mdpi.comacs.org.

High-Throughput Synthesis and Screening: Utilizing automated synthesis platforms to rapidly generate large libraries of derivatives, followed by high-throughput screening to identify compounds with desired biological or material properties.

Advanced Materials Characterization: Collaborations with materials scientists to investigate the self-assembly properties of these molecules using techniques like X-ray diffraction and atomic force microscopy to build novel, functional nanostructures chemrxiv.org.

Pharmacokinetic and Toxicological Profiling: In-depth studies, in collaboration with pharmacologists and toxicologists, to assess the drug-like properties (ADME - Absorption, Distribution, Metabolism, and Excretion) and safety profiles of promising bioactive derivatives.

Such collaborative efforts will be essential to translate the synthetic versatility of the this compound scaffold into tangible applications, from new medicines to advanced materials.

Conclusion

Synthesis of Key Research Findings and Contributions to Fundamental Chemical Knowledge

Direct research findings on N-(4-bromophenyl)-2-cyclohexylacetamide are not extensively documented in publicly accessible literature. However, by examining its structural analogues, we can infer its potential contributions to chemical science. The molecule combines an N-arylacetamide core, known for its presence in compounds with interesting solid-state properties and biological activities, with a cyclohexyl group, which imparts significant steric and lipophilic character.

Research on the closely related N-(4-bromophenyl)acetamide has revealed insights into polymorphism, where a single compound can crystallize into different forms with distinct physical properties. researchgate.net Studies on this molecule have detailed how intermolecular forces, such as N—H⋯O hydrogen bonds and C—H⋯π interactions, dictate the crystal packing. researchgate.net The introduction of a bulky, non-planar cyclohexyl group in place of a methyl group would be expected to dramatically alter these packing arrangements, offering a valuable case study for crystal engineering and the study of supramolecular chemistry.

Furthermore, derivatives of N-cyclohexylacetamide have been investigated for a range of biological activities, including potential antimicrobial and enzyme-inhibiting properties. smolecule.com The 4-bromophenyl group is also a common feature in molecules designed for medicinal chemistry, as the bromine atom can modulate a compound's metabolic stability and receptor binding affinity. mdpi.com Therefore, the synthesis and characterization of this compound would contribute to the fundamental understanding of structure-property relationships by bridging the gap between simple aromatic and aliphatic amides.

Challenges and Limitations Encountered in the Academic Investigation of this compound

The most significant limitation in the academic investigation of this compound is the pronounced lack of dedicated scholarly research. This absence from scientific databases means that fundamental data is not available, presenting a primary challenge for any new investigation.

Specific challenges include:

Absence of Established Synthesis Protocols: While general methods for amide synthesis are well-known—typically involving the acylation of an amine (4-bromoaniline) with an acyl halide or carboxylic acid (2-cyclohexylacetyl chloride or 2-cyclohexylacetic acid)—an optimized and fully characterized procedure specific to this compound is not published. This requires researchers to undertake foundational process development, which can be time-consuming.

Lack of Spectroscopic and Crystallographic Data: There is no public repository of its nuclear magnetic resonance (NMR), infrared (IR), or mass spectrometry (MS) data. Without this reference information, researchers must perform complete structural elucidation from first principles. Furthermore, no crystallographic information files (CIFs) are available, meaning its three-dimensional structure and solid-state packing are unknown. researchgate.netresearchgate.net

No Precedent for Biological Activity: The lack of screening data means its potential as a bioactive molecule is entirely speculative. Initial biological investigations would be exploratory, without prior results to guide the experimental design. This contrasts with related compounds where a history of research provides a rationale for specific assays. nih.govmdpi.com

Broad Academic Implications of Research on this compound and Related Derivatives

Despite the lack of direct research, the study of this compound and its derivatives holds several broader implications for the academic community.

From a medicinal chemistry perspective, this compound serves as a simple yet informative scaffold. The 4-bromophenyl moiety is a key component in various pharmacologically active agents. mdpi.comnih.gov Investigating how the addition of a cyclohexylacetamide group affects biological activity could provide valuable structure-activity relationship (SAR) data. This could inform the design of more complex drug candidates for a variety of targets, from enzymes to cellular receptors. nih.gov

In the field of materials science and crystallography , understanding the solid-state structure of this molecule would be of significant interest. The interplay between the planar, aromatic bromophenyl group and the flexible, bulky cyclohexyl ring could lead to interesting crystal packing phenomena, such as polymorphism or the formation of specific supramolecular synthons. researchgate.net Comparing its crystal structure to that of N-(4-bromophenyl)acetamide would provide clear insights into how sterically demanding aliphatic groups influence molecular self-assembly. researchgate.net

Furthermore, in synthetic methodology , developing efficient routes to this and related compounds could spur the creation of new synthetic techniques or the refinement of existing ones for the production of sterically hindered amides.

Future Research Outlook and Unexplored Avenues for Scholarly Inquiry

The current void in the literature presents a clear roadmap for future research. The investigation of this compound offers a number of unexplored avenues for scholarly work.

Proposed Research Directions:

Synthesis and Characterization: The foundational step would be the development of a robust and scalable synthesis protocol. This would be followed by comprehensive characterization using modern analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry to unambiguously confirm its structure.

Crystallographic Analysis: A crucial avenue of inquiry is the determination of its single-crystal X-ray structure. This would provide definitive proof of its molecular conformation and reveal its intermolecular interactions in the solid state. Efforts should also be made to screen for different polymorphs by varying crystallization conditions.

Computational Studies: In conjunction with experimental work, computational modeling could predict the molecule's conformational preferences, electronic properties, and potential intermolecular interaction sites. These theoretical studies could help rationalize the observed crystal packing or guide the design of derivatives with specific properties.

Exploratory Biological Screening: Given the biological activities noted in related acetamide (B32628) derivatives, a broad initial screening of this compound against various targets would be warranted. nih.govmdpi.com This could include assays for antimicrobial, antifungal, anti-inflammatory, or enzyme inhibitory activity. Any positive "hits" from these screens would open up new, more focused avenues of medicinal chemistry research.

Derivatization and SAR Studies: Following initial synthesis and screening, a library of related derivatives could be created. Modifications could include altering the substitution pattern on the phenyl ring or changing the aliphatic cycloalkyl group (e.g., cyclopentyl, cycloheptyl). This would allow for a systematic investigation of structure-activity relationships, a cornerstone of modern drug discovery.

Data on Related Compounds

To provide context, the following table summarizes key information for the constituent amide fragments of the title compound.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Research Area
N-(4-Bromophenyl)acetamideC₈H₈BrNO214.06Polymorphism, Crystallography researchgate.net
N-CyclohexylacetamideC₈H₁₅NO141.21Synthesis, Biological Screening smolecule.com

Q & A

Q. What in silico tools predict metabolic pathways for this compound?

  • Methodological Answer :
  • Software : Use GLORY or MetaPrint2D to identify likely Phase I/II metabolism sites (e.g., cyclohexyl hydroxylation or amide hydrolysis).
  • Validation : Compare with in vitro microsomal assays (e.g., rat liver S9 fractions) to confirm predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.